molecular formula C14H10O4S B11054766 8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one

Cat. No.: B11054766
M. Wt: 274.29 g/mol
InChI Key: NNZXBCIMHHMFSR-UHFFFAOYSA-N
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Description

8-(Thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one is a complex organic compound featuring a fused ring system that includes thiophene, furan, and benzodioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the construction of the furobenzodioxin core. Key steps may include:

    Thiophene Derivative Preparation: Thiophene can be functionalized through halogenation, lithiation, or Grignard reactions to introduce substituents at specific positions.

    Cyclization Reactions: The formation of the furobenzodioxin core often involves cyclization reactions, such as Diels-Alder reactions or intramolecular cyclizations, under controlled conditions.

    Final Assembly: The final step involves coupling the thiophene derivative with the furobenzodioxin core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:

    Catalyst Optimization: Using efficient and reusable catalysts to minimize costs.

    Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.

    Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-(Thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzodioxin ring can be reduced to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or organolithium reagents for nucleophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the benzodioxin ring.

    Substitution: Halogenated thiophene derivatives or other substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, antifungal, or anticancer properties. Studies can focus on modifying the structure to enhance these activities and understand the structure-activity relationships.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties. Its structural features may contribute to improved performance in electronic devices.

Mechanism of Action

The mechanism of action of 8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene or 2-thiophenecarboxaldehyde.

    Furobenzodioxin Derivatives: Compounds such as 2,3-dihydro-1,4-benzodioxin or 6,7-dimethoxy-2,3-dihydro-1,4-benzodioxin.

Uniqueness

8-(Thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one is unique due to its fused ring system combining thiophene, furan, and benzodioxin moieties. This structural complexity provides a distinct set of chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

8-thiophen-2-yl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one

InChI

InChI=1S/C14H10O4S/c15-14-9-7-11-10(16-3-4-17-11)6-8(9)13(18-14)12-2-1-5-19-12/h1-2,5-7,13H,3-4H2

InChI Key

NNZXBCIMHHMFSR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(OC(=O)C3=C2)C4=CC=CS4

Origin of Product

United States

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